molecular formula C12H10BrNO3 B5700973 methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate CAS No. 362608-36-4

methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate

Cat. No. B5700973
CAS RN: 362608-36-4
M. Wt: 296.12 g/mol
InChI Key: SQBOJHPNDXHIIP-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate, also known as Br-MPA, is a synthetic organic compound that belongs to the family of cyanoacrylate adhesives. Br-MPA is widely used in scientific research as a tool for labeling and imaging biological molecules due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is based on the principle of covalent labeling. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate contains a cyanoacrylate group that can undergo a nucleophilic addition reaction with biomolecules containing nucleophiles such as amines, thiols, and hydroxyls. The covalent bond formed between methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule is stable and irreversible, allowing for long-term imaging and tracking of the labeled biomolecule.
Biochemical and physiological effects:
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been shown to have minimal biochemical and physiological effects on cells and tissues at low concentrations. However, at high concentrations, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can induce cytotoxicity and apoptosis in cells, making it important to use caution when working with high concentrations of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate.

Advantages and Limitations for Lab Experiments

Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has several advantages over other labeling agents such as fluorescent proteins and organic dyes. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is small in size, allowing for efficient labeling of biomolecules without interfering with their function. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is also highly photostable, allowing for long-term imaging of labeled biomolecules. However, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency.

Future Directions

There are several future directions for the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in scientific research. One direction is the development of new conjugation strategies that can improve the labeling efficiency and specificity of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate. Another direction is the application of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the study of protein-protein interactions and protein dynamics. Additionally, the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease is an area of active research.

Synthesis Methods

Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be synthesized through a simple one-step reaction between 5-bromo-2-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate as a yellowish liquid with a characteristic odor.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been widely used in scientific research as a fluorescent labeling agent for biological molecules such as proteins, nucleic acids, and carbohydrates. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be conjugated to biomolecules through a nucleophilic addition reaction, resulting in the formation of a covalent bond between the methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule. The fluorescent properties of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate allow for the visualization and tracking of biomolecules in live cells and tissues, making it a valuable tool for studying biological processes.

properties

IUPAC Name

methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOJHPNDXHIIP-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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